

# An In-depth Technical Guide to Ethyl Thiomorpholine-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl thiomorpholine-3-carboxylate

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## Introduction

**Ethyl thiomorpholine-3-carboxylate** is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant pharmacological activities. These activities include potential applications as antitubercular, antioxidant, hypolipidemic, and anticancer agents. The incorporation of the thiomorpholine ring, a sulfur-containing saturated heterocycle, imparts unique physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive review of the available literature on **ethyl thiomorpholine-3-carboxylate**, focusing on its synthesis, chemical properties, and biological relevance.

## Synthesis of Ethyl Thiomorpholine-3-carboxylate

The primary synthetic route to **ethyl thiomorpholine-3-carboxylate** originates from the amino acid L-cysteine. The synthesis involves a multi-step process, including the alkylation of the cysteine thiol group followed by esterification and subsequent intramolecular cyclization.

## Experimental Protocol: Synthesis via S-Alkylation and Cyclization

This protocol is based on established methods for the synthesis of thiomorpholine derivatives from cysteine.

#### Step 1: Synthesis of S-(2-Chloroethyl)-L-cysteine

- Reactants: L-cysteine, 1-bromo-2-chloroethane, base (e.g., sodium hydroxide).
- Procedure: L-cysteine is dissolved in an aqueous basic solution. 1-bromo-2-chloroethane is then added, and the reaction mixture is stirred, typically at room temperature. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic bromine-bearing carbon of 1-bromo-2-chloroethane.
- Work-up: After the reaction is complete, the mixture is acidified to precipitate the S-alkylated product, which is then filtered, washed, and dried.

#### Step 2: Esterification of S-(2-Chloroethyl)-L-cysteine

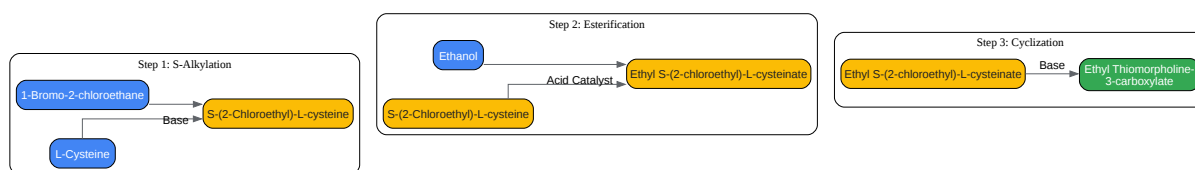
- Reactants: S-(2-Chloroethyl)-L-cysteine, ethanol, acid catalyst (e.g., thionyl chloride or dry HCl gas).
- Procedure: S-(2-Chloroethyl)-L-cysteine is suspended in absolute ethanol. An acid catalyst is added, and the mixture is typically heated under reflux. This Fischer esterification reaction converts the carboxylic acid group to its corresponding ethyl ester.
- Work-up: The solvent is removed under reduced pressure, and the resulting crude ethyl S-(2-chloroethyl)-L-cysteinate is purified.

#### Step 3: Intramolecular Cyclization to **Ethyl Thiomorpholine-3-carboxylate**

- Reactants: Ethyl S-(2-chloroethyl)-L-cysteinate, a suitable base (e.g., sodium ethoxide, potassium carbonate).
- Procedure: The ethyl S-(2-chloroethyl)-L-cysteinate is dissolved in an appropriate solvent (e.g., ethanol). A base is added to promote the intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the chlorine atom, leading to the formation of the thiomorpholine ring.

- Work-up: The reaction mixture is neutralized, and the solvent is evaporated. The crude **ethyl thiomorpholine-3-carboxylate** is then purified, typically by column chromatography or distillation under reduced pressure.

Below is a diagram illustrating the synthetic workflow:



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Caption: Synthetic workflow for **ethyl thiomorpholine-3-carboxylate**.

## Physicochemical Data

While a comprehensive, publicly available dataset for **ethyl thiomorpholine-3-carboxylate** is limited, the following table summarizes key physicochemical properties based on available information and theoretical predictions.

Property	Value	Source/Method
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub> S	-
Molecular Weight	175.25 g/mol	-
CAS Number	58729-31-0	-
Appearance	Expected to be a liquid or low-melting solid	-
Boiling Point	Not reported	-
Melting Point	Not reported	-
Solubility	Expected to be soluble in organic solvents	-
<sup>1</sup> H NMR	Data not available in public literature	-
<sup>13</sup> C NMR	Data not available in public literature	-
IR Spectroscopy	Expected peaks for N-H, C=O (ester), C-O, C-S	Theoretical
Mass Spectrometry	[M+H] <sup>+</sup> = 176.07398 (Predicted)	PubChem[1]

## Biological Activity and Potential Applications

The biological activity of **ethyl thiomorpholine-3-carboxylate** itself is not extensively documented in publicly accessible literature. However, the broader class of thiomorpholine derivatives has shown significant promise in various therapeutic areas. The parent compound, L-thiomorpholine-3-carboxylic acid, has been studied for its bioactivation and cytotoxicity. It is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine and its toxicity is mediated by L-amino acid oxidase.

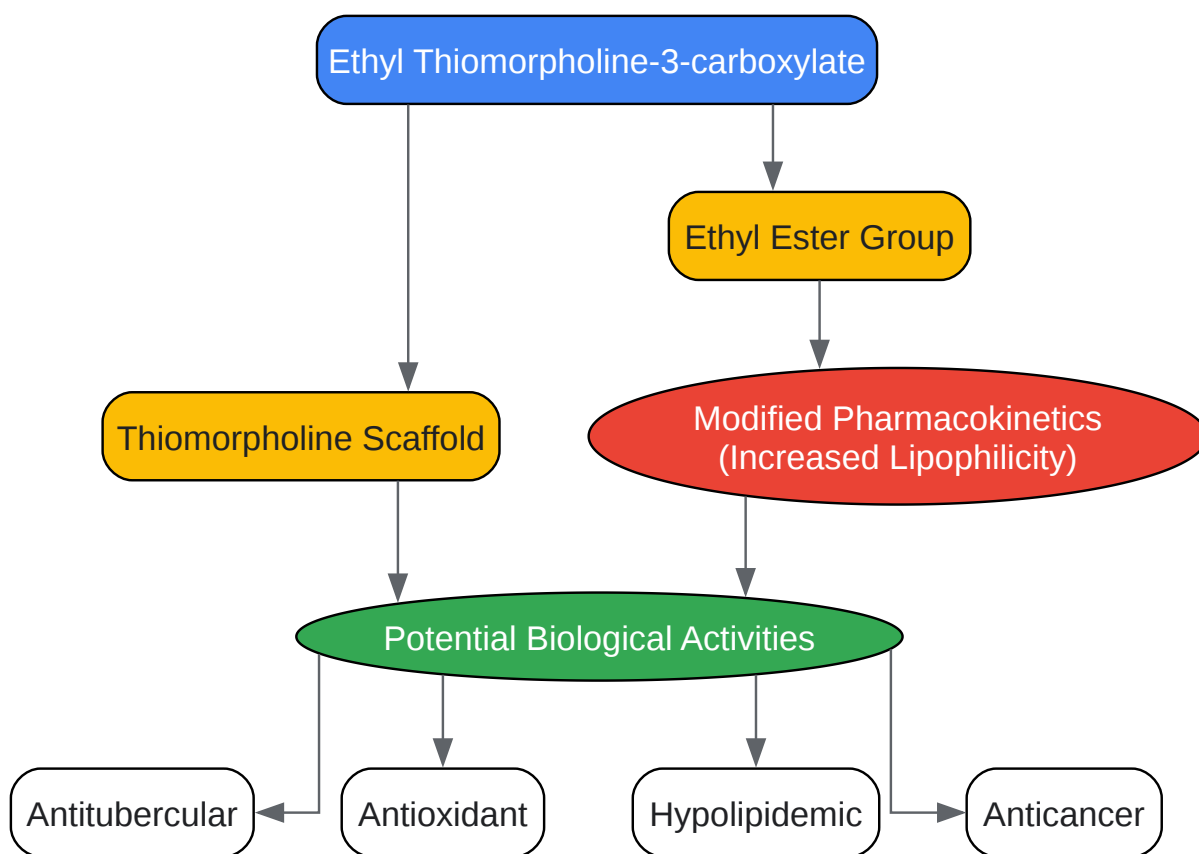
The esterification of the carboxylic acid to the ethyl ester in **ethyl thiomorpholine-3-carboxylate** is expected to increase its lipophilicity. This modification can significantly impact

its pharmacokinetic properties, such as membrane permeability and bioavailability, which could, in turn, modulate its biological activity.

The thiomorpholine scaffold is a key component in a number of compounds with demonstrated biological effects, including:

- **Antitubercular Activity:** Certain thiomorpholine derivatives have shown potent activity against *Mycobacterium tuberculosis*.
- **Antioxidant and Hypolipidemic Activity:** N-substituted thiomorpholines have been investigated for their ability to inhibit lipid peroxidation and lower cholesterol levels.
- **Anticancer Activity:** The thiomorpholine ring is present in some molecules with demonstrated cytotoxic effects against various cancer cell lines.

The potential biological activities of **ethyl thiomorpholine-3-carboxylate** can be conceptualized as being influenced by the core thiomorpholine scaffold and the ethyl ester functionality.



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## References

- 1. PubChemLite - Ethyl thiomorpholine-3-carboxylate (C<sub>7</sub>H<sub>13</sub>NO<sub>2</sub>S) [pubchemlite.lcsb.uni.lu]
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